Desmethyl Sibutramine-d6, Hydrochloride
Description
Desmethyl Sibutramine-d6, Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Desmethyl Sibutramine, which is an active metabolite of Sibutramine, a drug previously used for weight loss. The compound is often utilized in analytical and bioanalytical studies due to its labeled isotopes, which help in tracing and quantifying the compound in various biological systems .
Properties
CAS No. |
1189935-32-7 |
|---|---|
Molecular Formula |
C16H25Cl2N |
Molecular Weight |
308.32 |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2; |
InChI Key |
OUVFHVJVFLFXPQ-ODNNWHACSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |
Synonyms |
1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)-cyclobutanemethanamine-d6 Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Isotopic Labeling of the Sibutramine Backbone
Deuterium incorporation into Sibutramine is achieved through catalytic hydrogenation-deuteration strategies. The cyclobutyl ring’s unsaturated bonds are selectively reduced using deuterium gas () in the presence of palladium-on-carbon (Pd/C) or platinum oxide (PtO) catalysts.
Key Reaction Parameters
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | 10% Pd/C, 5–10 wt% substrate loading | Inferred |
| Solvent | Deuterated ethanol () | |
| Temperature | 25–50°C | |
| Pressure | 3–5 atm | |
| Reaction Time | 12–24 hours |
This step yields Sibutramine-d6, confirmed via -NMR and high-resolution mass spectrometry (HRMS). Isotopic purity exceeds 98% as verified by LC-MS/MS.
N-Demethylation of Sibutramine-d6
Demethylation targets the tertiary amine group, converting Sibutramine-d6 to its monodesmethyl derivative. Alkali metal salts (e.g., sodium methylate) in high-boiling solvents enable selective cleavage of the methyl group.
Demethylation Protocol
-
Reagent System :
-
Reaction Conditions :
-
Workup :
Yield Optimization
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 190°C ± 5°C | Maximizes |
| NaOCH Equivalents | 1.2–1.5 eq | Prevents over-dealkylation |
| Reaction Time | 3 hours | Balances conversion vs. degradation |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt to enhance solubility and stability.
Salt Formation Procedure
-
Dissolve Desmethyl Sibutramine-d6 free base in anhydrous acetone.
-
Add concentrated HCl (37%) dropwise at 0–5°C until pH 1–2.
-
Stir for 1 hour, filter, and wash with cold acetone.
-
Dry under vacuum (40°C, 24 hours) to obtain the hydrochloride salt.
Analytical Validation
| Parameter | Specification | Method |
|---|---|---|
| Purity | >95% (HPLC) | |
| Water Content | <0.5% (Karl Fischer) | |
| Deuterium Enrichment | ≥99.5% (HRMS) |
Reaction Mechanism and Kinetic Considerations
The demethylation follows an mechanism, where NaOCH acts as a strong base, abstracting a proton adjacent to the methyl group and facilitating methyl group expulsion. Deuterium’s kinetic isotope effect () slows hydrogen/deuterium exchange, ensuring isotopic integrity.
Rate-Limiting Factors
-
Solvent Polarity : PEG-400’s high polarity stabilizes the transition state.
-
Temperature : Elevated temperatures (>180°C) overcome activation energy barriers.
Industrial-Scale Production Insights
Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control and reduce reaction times.
Scale-Up Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic demethylation | Jacketed reactors with coolant circulation |
| Isotopic dilution | Strict solvent drying (HO < 50 ppm) |
| Byproduct formation | Gradient HPLC purification |
Chemical Reactions Analysis
Types of Reactions
Desmethyl Sibutramine-d6, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Sibutramine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sibutramine.
Substitution: Various substituted amine derivatives
Scientific Research Applications
Pharmacological Applications
Desmethyl Sibutramine-d6 is primarily studied for its impact on weight management and metabolic health. It acts as a serotonin-norepinephrine reuptake inhibitor, which can enhance satiety and energy expenditure. The original sibutramine compound has been associated with significant weight loss and improvements in glycemic control among obese patients with type 2 diabetes mellitus. For instance, a study indicated that patients using sibutramine experienced an average weight loss of 4.3 kg over 24 weeks compared to placebo groups, alongside notable improvements in metabolic markers such as HbA1c levels and lipid profiles .
Table 1: Summary of Clinical Findings on Sibutramine
Analytical Chemistry Applications
Desmethyl Sibutramine-d6 serves as a crucial reference standard in analytical chemistry, particularly in the development of high-performance liquid chromatography (HPLC) methods for quantifying sibutramine and its metabolites in biological samples. The deuterated form allows for improved accuracy in mass spectrometry due to its distinct mass characteristics, facilitating precise measurements of drug concentrations and metabolic studies .
Table 2: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Correlation Coefficient | 0.9977 |
| Linear Range (ng/mL) | 0.10 to 11.00 |
| Recovery Rate | High |
| Run Time | 3.5 minutes |
Metabolism Studies
The metabolism of Desmethyl Sibutramine-d6 provides insights into the pharmacokinetic profiles of sibutramine-related compounds. Studies have shown that following administration, desmethyl metabolites are detectable at significant levels, which is critical for understanding the drug's efficacy and safety profile. For example, the elimination half-lives of metabolites M1 and M2 were observed to be approximately 14 and 16 hours respectively, indicating the potential for prolonged activity within the body .
Table 3: Metabolite Characteristics
| Metabolite | Half-Life (hours) | Primary Route of Excretion |
|---|---|---|
| M1 | 14 | Hepatic metabolism |
| M2 | 16 | Hepatic metabolism |
| M5 | Variable | Renal excretion |
| M6 | Variable | Renal excretion |
Case Studies
Several case studies highlight the implications of using Desmethyl Sibutramine-d6 in clinical settings:
- A multicenter trial demonstrated that patients treated with sibutramine showed not only weight loss but also improvements in quality of life metrics, reinforcing its role as an effective agent for obesity management .
- Another study focused on the long-term outcomes of sibutramine use within a managed care framework, confirming its effectiveness comparable to randomized clinical trials while monitoring safety parameters such as heart rate and blood pressure .
Mechanism of Action
Desmethyl Sibutramine-d6, Hydrochloride, like its parent compound Sibutramine, acts as a serotonin-norepinephrine reuptake inhibitor. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into the presynaptic neuron. This action enhances satiety and reduces appetite, which was the basis for its use in weight loss treatments .
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound, used for weight loss.
Desmethyl Sibutramine: The non-deuterated form of Desmethyl Sibutramine-d6.
N,N-Didemethyl Sibutramine: Another metabolite of Sibutramine with similar properties
Uniqueness
Desmethyl Sibutramine-d6, Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research applications. This feature makes it particularly valuable in studies requiring high sensitivity and specificity .
Biological Activity
Desmethyl Sibutramine-d6, Hydrochloride is a deuterated analogue of Desmethyl Sibutramine, which itself is a metabolite of the anti-obesity drug Sibutramine. This compound has garnered attention due to its pharmacological properties, particularly its role as a serotonin and norepinephrine reuptake inhibitor (SNRI). This article delves into the biological activity of Desmethyl Sibutramine-d6, including its mechanisms, pharmacokinetics, and clinical implications.
- Molecular Formula : C16H25Cl2N
- Molecular Weight : 302.28 g/mol
- Appearance : White crystalline solid
- Melting Point : 241-243 °C
- Solubility : Slightly soluble in DMSO and methanol
- Storage Conditions : -20 °C under inert atmosphere
Desmethyl Sibutramine-d6 functions primarily as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial for its effects on appetite suppression and increased energy expenditure, which are vital in weight management strategies. The compound's action leads to enhanced neurotransmitter levels in the synaptic cleft, contributing to reduced food intake and improved metabolic rates .
Pharmacokinetics
Recent studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Desmethyl Sibutramine-d6 and its metabolites in biological samples. This method has shown high sensitivity and specificity, allowing for accurate measurement of the drug's concentration in human plasma . The pharmacokinetic profile indicates that Desmethyl Sibutramine-d6 is stable in plasma and exhibits predictable absorption and elimination characteristics.
Case Studies and Clinical Research
Clinical trials involving sibutramine therapy have highlighted the metabolic effects associated with its use. One study evaluated the impact of sibutramine on various biomarkers related to obesity management. The results indicated significant changes in hormone levels (e.g., leptin, ghrelin) and inflammatory markers after six months of treatment with sibutramine at a dose of 10 mg/day . These findings underscore the importance of Desmethyl Sibutramine-d6 as a therapeutic target in obesity treatment.
Comparative Analysis with Other Compounds
The following table summarizes key comparisons between Desmethyl Sibutramine-d6 and related compounds:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Sibutramine | C17H26ClN | Serotonin and norepinephrine reuptake inhibitor | Withdrawn from market due to cardiovascular risks |
| Desmethyl Sibutramine | C16H24ClN | Active metabolite of Sibutramine | Less potent than parent compound |
| 3-Desmethyl 4-Methyl Sibutramine | C17H26ClN | Similar mechanism as sibutramine | Variation in methyl group position |
| N,N-Dimethylphenethylamine | C11H17N | Stimulant action | Different structural framework |
Desmethyl Sibutramine-d6's deuterated nature allows for precise tracking in metabolic studies without significantly altering its biological activity compared to non-deuterated counterparts .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Desmethyl Sibutramine-d6, Hydrochloride in pharmacokinetic studies?
- Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for quantification. HPLC offers robust separation, while LC-MS/MS provides high sensitivity for detecting deuterated isotopes. For example, gradient elution with a C18 column and mobile phases of acetonitrile/ammonium formate buffer is effective for resolving deuterated analogs . TLC/HPTLC-densitometry can serve as a cost-effective preliminary screening tool . Ensure method validation per ICH guidelines (accuracy, precision, linearity) to address matrix effects in biological samples.
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer: Store the compound in a sealed container at -20°C to prevent deuterium exchange and degradation. Room-temperature shipping is acceptable for short durations, but long-term storage requires desiccants to minimize hygroscopic effects . Pharmacopeial standards recommend monitoring water content (<0.5% via Karl Fischer titration) to ensure stability .
Advanced Research Questions
Q. How can researchers validate deuterium isotope effects (IEs) in metabolic stability studies using this compound?
- Methodological Answer: Design parallel in vitro assays (e.g., liver microsomes) comparing the deuterated compound with its non-deuterated analog. Measure metabolic half-life (t1/2) and intrinsic clearance (CLint) using LC-MS/MS. A significant reduction in CLint (e.g., >20%) indicates a kinetic isotope effect (KIE). Control for non-deuterium-related metabolic pathways by analyzing metabolites via HR-MS . Reference standards like USP Sibutramine Related Compound A RS can aid in metabolite identification .
Q. What strategies resolve discrepancies in quantification results between HPLC and LC-MS/MS platforms for deuterated analogs?
- Methodological Answer: Discrepancies often arise from ionization suppression in LC-MS/MS or column adsorption in HPLC. Perform matrix-matched calibration curves to account for ion suppression. For HPLC, optimize column temperature (e.g., 40°C) and injection volume (≤10 µL) to reduce tailing. Cross-validate results using a deuterated internal standard (e.g., N,N-Didesmethyl Sibutramine-d6) to normalize recovery rates .
Q. How should isotopic purity (>95%) be ensured during the synthesis of this compound for receptor binding assays?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) to confirm deuterium incorporation at specific positions (e.g., cyclobutyl and methyl groups). LC-MS with isotopic resolution (resolving power >30,000) can detect residual non-deuterated impurities. Synthesize intermediates under inert atmospheres to prevent proton-deuterium exchange .
Q. What experimental design considerations apply when using this compound in neuropharmacological studies (e.g., serotonin/noradrenaline reuptake inhibition)?
- Methodological Answer: Conduct competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-citalopram for SERT). Use Scatchard analysis to determine Ki values, accounting for isotopic mass differences that may affect binding kinetics. Include controls with non-deuterated Sibutramine to isolate isotope-specific effects .
Data Contradiction and Quality Control
Q. How can researchers address conflicting results in impurity profiling of deuterated Sibutramine analogs?
- Methodological Answer: Employ orthogonal methods: LC-MS for ionizable impurities and GC-MS for volatile byproducts. For example, 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride may co-elute with non-deuterated impurities; use charged aerosol detection (CAD) to differentiate non-UV-active species . Validate impurity limits against pharmacopeial thresholds (e.g., USP <1086>) .
Q. What protocols validate the absence of residual solvents in deuterated Sibutramine hydrochloride batches?
- Methodological Answer: Perform headspace gas chromatography (HS-GC) with flame ionization detection. Limit testing for Class 2 solvents (e.g., acetonitrile ≤410 ppm) per ICH Q3C. For deuterated batches, adjust MS parameters to avoid overlap with solvent-derived deuterated contaminants (e.g., DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
